molecular formula C22H26N2O4 B2500191 diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate CAS No. 376383-73-2

diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B2500191
CAS No.: 376383-73-2
M. Wt: 382.46
InChI Key: DKDASDXFVHOAAZ-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound featuring an indole moiety linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the pyrrole ring. The indole moiety can be synthesized through the Fischer indole synthesis, while the pyrrole ring can be constructed using the Paal-Knorr synthesis. The two components are then coupled using a suitable linker, such as ethylamine, under controlled reaction conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrroles and indoles.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its indole moiety is known for interacting with various biological targets, making it useful in studying biological processes.

  • Industry: Use in the production of advanced materials and chemicals.

Comparison with Similar Compounds

  • Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Similar structure but with a bromo substituent on the indole ring.

  • N-(2-(1H-indol-3-yl)ethyl)-acetamide: Contains an acetamide group instead of the pyrrole ring.

Uniqueness: Diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is unique due to its combination of the indole and pyrrole rings, which provides a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-27-21(25)19-14(3)24(15(4)20(19)22(26)28-6-2)12-11-16-13-23-18-10-8-7-9-17(16)18/h7-10,13,23H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDASDXFVHOAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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